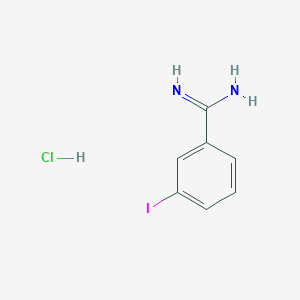

3-Iodobenzamidine hydrochloride

Descripción

3-Iodobenzamidine hydrochloride is a halogenated benzamidine derivative characterized by an iodine atom at the meta position of the benzene ring and a hydrochloride salt. Benzamidines are structurally defined by an amidine group (-C(NH)-NH₂) attached to a benzene ring. The iodine substituent in 3-iodobenzamidine hydrochloride confers unique physicochemical properties, including enhanced molecular weight (327.5 g/mol) and polarizability, which influence its solubility, stability, and biological interactions. This compound is primarily utilized in biochemical research as a potent inhibitor of trypsin-like serine proteases, leveraging its ability to form halogen bonds with enzyme active sites .

Propiedades

IUPAC Name |

3-iodobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKQPNRKDYZRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzamidine hydrochloride typically involves the iodination of benzamidine. One common method is the reaction of benzamidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of 3-Iodobenzamidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3-Iodobenzamidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazoles or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzamidines with various functional groups.

Oxidation Reactions: Products include imidazoles and other heterocyclic compounds.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-Iodobenzamidine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is used as a ligand in the study of enzyme inhibition and protein-ligand interactions.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 3-Iodobenzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs of 3-iodobenzamidine hydrochloride include:

- Iodine vs. Methoxy/Chloro Substituents: The iodine atom in 3-iodobenzamidine provides stronger halogen bonding compared to methoxy or chloro groups, enhancing its affinity for protease active sites.

- Triazeno Derivatives: The triazeno-substituted benzamidine () exhibits divergent biological activity due to its alkylating capability, unlike 3-iodobenzamidine’s protease inhibition mechanism .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, famotidine hydrochloride () shows pH-dependent dissolution, a trait shared with 3-iodobenzamidine hydrochloride due to protonation of the amidine group .

- Stability: Iodinated compounds may exhibit lower photostability compared to non-halogenated analogs. For instance, 3-chlorobenzaldehyde () is prone to oxidation, whereas the amidine group in 3-iodobenzamidine enhances stability under physiological conditions .

Actividad Biológica

3-Iodobenzamidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

3-Iodobenzamidine hydrochloride is an iodinated derivative of benzamidine, characterized by the presence of an iodine atom at the meta position relative to the amine group. The molecular formula is CHClI and it has a molecular weight of approximately 239.5 g/mol. The synthesis typically involves the iodination of benzamidine followed by purification to yield the hydrochloride salt form.

Biological Activities

The biological activities of 3-iodobenzamidine hydrochloride can be categorized into several key areas:

1. Antiviral Activity:

Recent studies have highlighted that benzamidine derivatives exhibit significant antiviral properties. For instance, compounds similar to 3-iodobenzamidine have been tested against various viral strains, showing promising results in inhibiting viral replication and entry into host cells.

2. Enzyme Inhibition:

Benzamidine derivatives are known inhibitors of serine proteases, including trypsin and thrombin. The presence of the iodine atom may enhance binding affinity due to increased hydrophobic interactions. In vitro studies have demonstrated that 3-iodobenzamidine hydrochloride can effectively inhibit these enzymes, which are critical in various physiological processes.

3. Anti-inflammatory Properties:

Research indicates that compounds with a benzamidine structure can exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the potential applications of 3-iodobenzamidine hydrochloride:

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of various benzamidine derivatives, including 3-iodobenzamidine hydrochloride, against the Tobacco Mosaic Virus (TMV). The compound demonstrated a significant reduction in viral load in treated plant models compared to controls.

Case Study 2: Enzyme Inhibition Profile

In another research effort, researchers evaluated the enzyme inhibition profile of 3-iodobenzamidine hydrochloride against different serine proteases. The compound showed IC values in the low micromolar range, indicating potent inhibitory activity.

Table 1: Biological Activity Summary

| Activity Type | Description | IC Values |

|---|---|---|

| Antiviral | Inhibition of TMV replication | Not specified |

| Serine Protease Inhibition | Trypsin and thrombin inhibition | Low micromolar range |

| Anti-inflammatory | Modulation of cytokine release | Not specified |

Table 2: Case Study Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.